REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:24][OH:25].[Cl:7][c:8]1[c:9]2[c:10]([CH2:18][C:19](=[O:20])[O:21][CH3:22])[cH:11][nH:12][c:13]2[cH:14][cH:15][c:16]1[Cl:17].[K+:5].[K+:6].[OH2:23]>>[Cl:7][c:8]1[c:9]2[c:10]([CH2:18][C:19](=[O:20])[OH:21])[cH:11][nH:12][c:13]2[cH:14][cH:15][c:16]1[Cl:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1c[nH]c2ccc(Cl)c(Cl)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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O=C(O)Cc1c[nH]c2ccc(Cl)c(Cl)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |